BAY-8040 is a validated research tool for HNE-mediated cardiopulmonary disease studies, including pulmonary arterial hypertension. Its high target selectivity (>68 off-targets) and proven in vivo cardiac remodeling reversal differentiate it from other HNE inhibitors. Essential for mechanistic studies requiring tcHNE differentiation from BAY 85-8501.
Molecular FormulaC21H16F3N5O2
Molecular Weight427.4 g/mol
Cat. No.B11935921
⚠ Attention: For research use only. Not for human or veterinary use.
BAY-8040: A Pyrimidopyridazine-Based Selective Human Neutrophil Elastase (HNE) Inhibitor for Cardiopulmonary Research
BAY-8040 (CAS 1194453-23-0) is a synthetic small molecule belonging to the pyrimidopyridazine class, derived from a dihydropyrimidinone core [1]. It functions as a potent and selective inhibitor of human neutrophil elastase (HNE, also known as leukocyte elastase), a serine protease implicated in the pathology of inflammatory cardiopulmonary diseases [2]. The compound was developed by Bayer HealthCare as part of a medicinal chemistry program exploring novel equatorial ring topologies to optimize HNE inhibition and pharmacokinetic properties suitable for oral administration [1]. BAY-8040 is primarily intended as a research tool for investigating HNE-mediated processes in vitro and in vivo, particularly in models of pulmonary arterial hypertension (PAH) [REFS-1, REFS-2].
[1] von Nussbaum F, Li VM, Meibom D, Anlauf S, Bechem M, Delbeck M, Gerisch M, Harrenga A, Karthaus D, Lang D, Lustig K, Mittendorf J, Schäfer M, Schäfer S, Schamberger J. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine BAY-8040 in a Pulmonary Arterial Hypertension Rat Model. ChemMedChem. 2016 Jan 19;11(2):199-206. View Source
[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 60197418, BAY-8040. Accessed April 18, 2026. View Source
Why Generic Substitution of BAY-8040 with Other HNE Inhibitors is Scientifically Invalid
Generic substitution within the HNE inhibitor class is not feasible due to significant and quantifiable differences in potency, selectivity profile, and in vivo efficacy across distinct chemotypes. BAY-8040's unique pyrimidopyridazine core [1] confers a specific profile that differs from earlier generation inhibitors like sivelestat and other clinical candidates such as alvelestat (AZD9668) and BAY 85-8501 [2]. While all these compounds share HNE as a molecular target, their interactions with the enzyme's active site, off-target binding panels, and resultant pharmacodynamic and pharmacokinetic behaviors are compound-specific. For instance, the shift from a pyrimidinone to a pyrimidopyridazine core in BAY-8040 was specifically designed to achieve a balance of potency and oral pharmacokinetics not present in all analogs [1]. Therefore, experimental outcomes are intrinsically linked to the specific molecular tool used, making BAY-8040 non-interchangeable with other HNE inhibitors for rigorous scientific study.
[1] von Nussbaum F, Li VM, Meibom D, Anlauf S, Bechem M, Delbeck M, Gerisch M, Harrenga A, Karthaus D, Lang D, Lustig K, Mittendorf J, Schäfer M, Schäfer S, Schamberger J. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine BAY-8040 in a Pulmonary Arterial Hypertension Rat Model. ChemMedChem. 2016 Jan 19;11(2):199-206. View Source
[2] von Nussbaum F, Li VM, Allerheiligen S, Anlauf S, Bärfacker L, Bechem M, Delbeck M, Fitzgerald MF, Gerisch M, Gielen-Haertwig H, Haning H, Karthaus D, Lang D, Lustig K, Meibom D, Mittendorf J, Rosentreter U, Schäfer M, Schäfer S, Schamberger J, Telan LA, Tersteegen A. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem. 2015 Jul;10(7):1163-73. View Source
BAY-8040 Quantitative Differentiation Guide: Evidence for Informed Scientific Procurement
BAY-8040 vs. Sivelestat: Comparative HNE Inhibitory Potency in Enzymatic Assays
In direct enzymatic assays, BAY-8040 demonstrates a 1.6-fold higher inhibitory potency against human neutrophil elastase (HNE) compared to the established competitive inhibitor sivelestat (ONO-5046) .
This 1.6-fold difference in potency can significantly impact dose-response relationships in cellular and in vivo models, making BAY-8040 the preferred choice for studies requiring robust target engagement at lower compound concentrations.
BAY-8040 vs. Alvelestat (AZD9668): A Quantitative Selectivity Profile Assessment
BAY-8040 exhibits a distinct and quantifiable selectivity profile. It shows no significant inhibition (>10 µM) against a panel of 68 pharmacologically relevant targets, including related serine proteases . In contrast, the clinical candidate alvelestat (AZD9668) is reported to have >600-fold selectivity over other neutrophil-derived serine proteases , highlighting different selectivity windows among in-class compounds.
No significant inhibition (>10 µM) against 68 off-targets
Comparator Or Baseline
Alvelestat (AZD9668): >600-fold selectivity over related serine proteases
Quantified Difference
Qualitative difference in selectivity profile
Conditions
Commercial panel screening (e.g., MDS Pharma Services or similar) vs. specific serine protease panel
Why This Matters
The specific off-target interaction profile is critical for interpreting experimental results. BAY-8040's documented lack of activity against a broad 68-target panel provides assurance that observed effects are likely HNE-mediated, whereas alvelestat's profile is defined relative to a narrower set of related proteases.
Differential Stability of BAY-8040 vs. BAY 85-8501 Complexes with Pathological Two-Chain HNE (tcHNE)
Molecular dynamics (MD) simulations and MMPBSA binding free energy calculations revealed a critical mechanistic difference between BAY-8040 and the picomolar clinical candidate BAY 85-8501. When complexed with the pathologically relevant auto-processed two-chain form of HNE (tcHNE), the BAY 85-8501 complex was unstable and dissociated during the MD simulation. In contrast, the BAY-8040 complex remained stable, albeit with a reduced binding free energy compared to its interaction with single-chain HNE (scHNE) [1].
Stability of inhibitor complex with two-chain HNE (tcHNE) in MD simulations
Target Compound Data
Stable complex, but with reduced MMPBSA binding free energy compared to scHNE
Comparator Or Baseline
BAY 85-8501: Complex dissociated during MD simulation, likely inactive against tcHNE
Quantified Difference
Qualitative difference in complex stability; BAY-8040 retains binding, BAY 85-8501 does not.
Conditions
Molecular dynamics simulations using AMBER v18, MMPBSA binding free energy calculations
Why This Matters
This evidence suggests BAY-8040 may maintain some degree of inhibition against the disease-relevant tcHNE isoform, whereas BAY 85-8501 is predicted to be ineffective. For research focused on chronic inflammatory states where tcHNE is prevalent, BAY-8040 provides a distinct mechanistic advantage.
[1] Crocetti L, Giovannoni MP, Cilibrizzi A, Khlebnikov AI, Schepetkin IA, Quinn MT. Structure-activity relationships of dihydropyrimidone inhibitors against native and auto-processed human neutrophil elastase. Comput Biol Med. 2023 May;158:106740. View Source
In Vivo Proof-of-Concept: BAY-8040 Ameliorates Cardiac Remodeling in a Monocrotaline-Induced PAH Rat Model
BAY-8040 has demonstrated in vivo proof-of-concept in a disease-relevant animal model. Oral administration of BAY-8040 in a monocrotaline-induced rat model of pulmonary arterial hypertension (PAH) resulted in a quantifiable decrease in cardiac remodeling and amelioration of cardiac function [1]. This distinguishes it from early chemical probes or tool compounds for which only in vitro data may be available.
Pulmonary Arterial HypertensionIn Vivo EfficacyCardiac RemodelingRat ModelMonocrotaline
Evidence Dimension
In vivo efficacy in PAH model
Target Compound Data
Decreased cardiac remodeling and ameliorated cardiac function
Comparator Or Baseline
Other HNE inhibitors (e.g., BAY-678, some literature probes) may lack documented in vivo cardiopulmonary efficacy data.
Quantified Difference
Presence of in vivo efficacy data vs. absence in some analogs
Conditions
Monocrotaline-induced rat model of pulmonary arterial hypertension
Why This Matters
Demonstrated in vivo activity in a PAH model validates BAY-8040 as a suitable tool for investigating HNE's role in complex cardiopulmonary pathologies, reducing the risk of experimental failure when transitioning from in vitro to in vivo systems.
Pulmonary Arterial HypertensionIn Vivo EfficacyCardiac RemodelingRat ModelMonocrotaline
[1] von Nussbaum F, Li VM, Meibom D, Anlauf S, Bechem M, Delbeck M, Gerisch M, Harrenga A, Karthaus D, Lang D, Lustig K, Mittendorf J, Schäfer M, Schäfer S, Schamberger J. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine BAY-8040 in a Pulmonary Arterial Hypertension Rat Model. ChemMedChem. 2016 Jan 19;11(2):199-206. View Source
Optimal Research Applications for BAY-8040 Based on Quantitative Evidence
Investigating HNE-Mediated Cardiac Remodeling in Pulmonary Arterial Hypertension Models
The in vivo proof-of-concept demonstrating that BAY-8040 decreases cardiac remodeling and ameliorates cardiac function in a monocrotaline-induced rat PAH model [1] positions it as a key tool for mechanistic studies. Researchers can use BAY-8040 to dissect the specific contribution of HNE to right ventricular dysfunction and structural heart changes associated with PAH, independent of effects on pulmonary vascular resistance.
Comparative Studies on the Role of Single-Chain vs. Two-Chain HNE in Chronic Inflammation
The differential stability of BAY-8040 and BAY 85-8501 complexes with the pathological two-chain form of HNE (tcHNE) [2] makes BAY-8040 a critical reagent. It can be used in head-to-head studies with BAY 85-8501 to functionally delineate the roles of scHNE and tcHNE in cellular and in vivo models of chronic inflammatory diseases, providing insights that compounds lacking activity against tcHNE cannot.
Defining HNE-Dependent Signaling Pathways with a Selective Chemical Probe
The documented selectivity of BAY-8040, showing no significant inhibition (>10 µM) against a broad panel of 68 off-targets , supports its use as a high-confidence chemical probe. This profile is essential for phosphoproteomics, transcriptomics, or other systems-level analyses aimed at mapping HNE-dependent signaling networks, where off-target effects could confound data interpretation.
Benchmarking New HNE Inhibitors in Standardized Enzymatic Assays
With a well-defined IC50 of 28 nM against HNE in enzymatic assays , BAY-8040 serves as an excellent reference compound for benchmarking the potency of novel, investigational HNE inhibitors. Its potency, intermediate between first-generation inhibitors like sivelestat and ultra-potent compounds like BAY 85-8501, provides a useful comparator for SAR studies.
[1] von Nussbaum F, Li VM, Meibom D, Anlauf S, Bechem M, Delbeck M, Gerisch M, Harrenga A, Karthaus D, Lang D, Lustig K, Mittendorf J, Schäfer M, Schäfer S, Schamberger J. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine BAY-8040 in a Pulmonary Arterial Hypertension Rat Model. ChemMedChem. 2016 Jan 19;11(2):199-206. View Source
[2] Crocetti L, Giovannoni MP, Cilibrizzi A, Khlebnikov AI, Schepetkin IA, Quinn MT. Structure-activity relationships of dihydropyrimidone inhibitors against native and auto-processed human neutrophil elastase. Comput Biol Med. 2023 May;158:106740. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.